Benzamide, N-(((3,5-dichloro-2-pyridinyl)amino)carbonyl)-2,6-difluoro-
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Overview
Description
Benzamide, N-(((3,5-dichloro-2-pyridinyl)amino)carbonyl)-2,6-difluoro- is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core substituted with a 3,5-dichloro-2-pyridinyl group and two fluorine atoms at the 2 and 6 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(((3,5-dichloro-2-pyridinyl)amino)carbonyl)-2,6-difluoro- typically involves multiple steps. One common approach is the reaction of 3,5-dichloro-2-pyridinamine with 2,6-difluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-(((3,5-dichloro-2-pyridinyl)amino)carbonyl)-2,6-difluoro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and fluoro positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives .
Scientific Research Applications
Benzamide, N-(((3,5-dichloro-2-pyridinyl)amino)carbonyl)-2,6-difluoro- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of Benzamide, N-(((3,5-dichloro-2-pyridinyl)amino)carbonyl)-2,6-difluoro- involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Benzamide, N-(3,5-dichloro-2-pyridinyl)-
- Benzamide, N-(2,6-difluorophenyl)-
- Benzamide, N-(3,5-dichloro-2-pyridinyl)carbonyl-
Uniqueness
Benzamide, N-(((3,5-dichloro-2-pyridinyl)amino)carbonyl)-2,6-difluoro- is unique due to the presence of both dichloropyridinyl and difluorobenzoyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
64862-23-3 |
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Molecular Formula |
C13H7Cl2F2N3O2 |
Molecular Weight |
346.11 g/mol |
IUPAC Name |
N-[(3,5-dichloropyridin-2-yl)carbamoyl]-2,6-difluorobenzamide |
InChI |
InChI=1S/C13H7Cl2F2N3O2/c14-6-4-7(15)11(18-5-6)19-13(22)20-12(21)10-8(16)2-1-3-9(10)17/h1-5H,(H2,18,19,20,21,22) |
InChI Key |
VVBPCAHTNDFDCL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NC(=O)NC2=C(C=C(C=N2)Cl)Cl)F |
Origin of Product |
United States |
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